molecular formula C6H6BrN5 B6253885 8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1783317-66-7

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B6253885
CAS No.: 1783317-66-7
M. Wt: 228
InChI Key:
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Description

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a chemical compound with the molecular formula C6H6BrN5. It is a member of the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused ring structure that includes both pyrazole and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application, but it often involves inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its specific structure also makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

1783317-66-7

Molecular Formula

C6H6BrN5

Molecular Weight

228

Purity

95

Origin of Product

United States

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